(2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid
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Overview
Description
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid is a chiral organic compound with the molecular formula C6H10O8 It is a derivative of hexanedioic acid, featuring four hydroxyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid typically involves the oxidation of suitable precursor molecules. One common method is the oxidation of hexose sugars, such as glucose, using strong oxidizing agents like nitric acid. The reaction conditions often require controlled temperatures and pH to ensure the selective oxidation of the sugar to the desired diacid.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation. Specific strains of bacteria or fungi can be engineered to produce the compound from renewable biomass sources. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the diacid to its corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products
Oxidation: Higher oxidation state compounds, such as aldehydes or ketones.
Reduction: Corresponding alcohols.
Substitution: Compounds with substituted functional groups, such as halides or amines.
Scientific Research Applications
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of biodegradable polymers and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid: Lacks the hydroxyl groups present in (2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid.
Glucaric acid: Another hexanedioic acid derivative with hydroxyl groups, but with a different stereochemistry.
Tartaric acid: A dihydroxy acid with a shorter carbon chain and different stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of four hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3-(morpholine-4-carbonylamino)phenyl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c20-15(18-4-8-22-9-5-18)17-13-2-1-3-14(12-13)24-16(21)19-6-10-23-11-7-19/h1-3,12H,4-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWHBHYPORNJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC(=CC=C2)OC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352810 |
Source
|
Record name | SMR000071031 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6543-97-1 |
Source
|
Record name | SMR000071031 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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